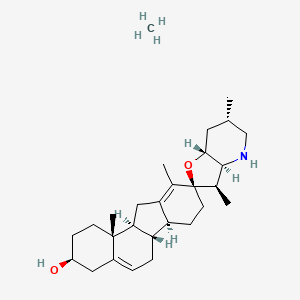
(E/Z)-Fluoxastrobin-d4(Mixture)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The E/Z notation is a method for describing the absolute stereochemistry of double bonds in organic chemistry . It’s an extension of cis-trans isomer notation, which only describes relative stereochemistry . E and Z notation are used when a compound doesn’t have two identical substituents .
Synthesis Analysis
The synthesis of E/Z mixtures often involves reactions where the formation of one isomer is favored over the other . For example, in the reaction of an E/Z mixture of a prototypical 1,3-diene with a catalyst, the E-isomer reacts significantly faster, leaving behind the Z-isomer .
Molecular Structure Analysis
The E/Z system is used to describe the absolute stereochemistry of double bonds in organic chemistry . The configuration of the molecule is determined by the positions of the higher priority groups on each carbon atom of the double bond .
Chemical Reactions Analysis
The most commonly used NMR experiment for mixture analysis is the 1D 1H pulse-acquire experiment . This experiment is simple to implement, it can be fast, and it already yields a wealth of structural information, which is useful to identify components .
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E/Z)-Fluoxastrobin-d4 (Mixture) involves the use of starting materials that undergo several reactions to produce the final product. The pathway involves the use of several chemical reactions including Grignard reaction, Wittig reaction, and reduction reactions.", "Starting Materials": [ "4-Bromo-2-fluoroaniline", "Methyl 2-(2,6-dimethylphenoxy)benzoate", "Ethyl 2-(2,6-dimethylphenoxy)benzoate", "Benzyltriphenylphosphonium chloride", "Sodium hydride", "Deuterium oxide", "Tetrahydrofuran", "Methanol", "Ethanol", "Acetone", "Sodium sulfate", "Magnesium sulfate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of 4-bromo-2-fluoroaniline by reacting 2-fluoroaniline with bromine in the presence of hydrobromic acid", "Step 2: Preparation of methyl 2-(2,6-dimethylphenoxy)benzoate by reacting 2-(2,6-dimethylphenoxy)benzoic acid with methanol and sulfuric acid", "Step 3: Preparation of ethyl 2-(2,6-dimethylphenoxy)benzoate by reacting 2-(2,6-dimethylphenoxy)benzoic acid with ethanol and sulfuric acid", "Step 4: Synthesis of (E/Z)-Fluoxastrobin-d4 by reacting 4-bromo-2-fluoroaniline with benzyltriphenylphosphonium chloride in the presence of sodium hydride and tetrahydrofuran to form a Grignard reagent, which is then reacted with either methyl 2-(2,6-dimethylphenoxy)benzoate or ethyl 2-(2,6-dimethylphenoxy)benzoate in the presence of sodium chloride and magnesium sulfate to form the corresponding Wittig reagent", "Step 5: Reduction of the Wittig reagent with deuterium oxide and sodium borohydride in methanol and acetone to produce the final product, (E/Z)-Fluoxastrobin-d4 (Mixture)" ] } | |
Número CAS |
1287192-28-2 |
Fórmula molecular |
C₂₁H₁₂D₄ClFN₄O₅ |
Peso molecular |
462.85 |
Sinónimos |
(E/Z)-[2-[[6-(2-Chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl-d4)methanone O-Methyloxime; (E/Z)-HEC 5725-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)




![Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B1146812.png)
